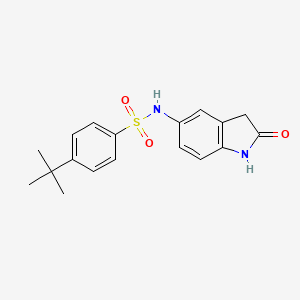

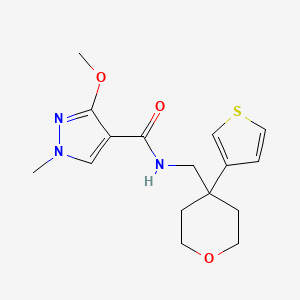

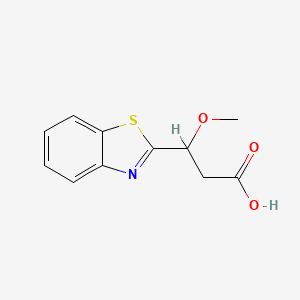

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques . For instance, these spectra showed a singlet at 3.23–3.35 ppm, which corresponds to the SO2NH protons and multiplet at 6.11–8.74 ppm, which corresponds to aromatic protons .Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques . For instance, the molecular weight of a similar compound, tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, is 317.4 g/mol .Applications De Recherche Scientifique

Structural Analysis and Chemical Behavior

Molecular Structure and Crystal Packing : A study on Bosentan monohydrate, a compound with a related structure, reveals insights into its molecular structure, highlighting the dihedral angles between the benzene rings and the pyrimidine rings. This study provides foundational knowledge on how similar compounds might interact at the molecular level and their potential supramolecular arrangements, which are crucial for understanding their chemical and biological activities (Kaur et al., 2012).

Reactivity and Stability : Research exploring quinol esters and sulfonamides as precursors to reactive intermediates offers valuable insights into the chemical reactivity and stability of sulfonamide compounds. Such studies underscore the complex reactions these compounds undergo, informing their potential applications in synthetic chemistry and drug development (Novak et al., 2007).

Applications in Synthetic Chemistry

Coupling Reactions and Synthesis : The versatility of sulfonamide compounds in synthetic chemistry is demonstrated through their role in multi-coupling reactions. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene acts as a multi-coupling reagent, leading to the synthesis of highly functionalized sulfones. This showcases the potential of sulfonamide derivatives in constructing complex molecular architectures (Auvray et al., 1985).

Catalysis and Synthetic Transformations : The employment of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions highlights the catalytic applications of sulfonamide derivatives in organic synthesis, enabling the coupling of benzyl halides to trans-stilbenes with high purity and yield (Zhang et al., 2015).

Potential Medicinal Chemistry Applications

- Inhibitors of Carbonic Anhydrases : A novel class of glycoconjugate benzene sulfonamides synthesized using a "click-tail" approach demonstrates potent inhibition of human carbonic anhydrase isozymes. This research highlights the therapeutic potential of sulfonamide derivatives in developing new cancer therapies by targeting enzyme inhibition (Wilkinson et al., 2006).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the therapeutic potential of these compounds.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(2,3)13-4-7-15(8-5-13)24(22,23)20-14-6-9-16-12(10-14)11-17(21)19-16/h4-10,20H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBRWBIFQLSARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)

![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)

![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)